2-(2-Aminoethyl)benzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

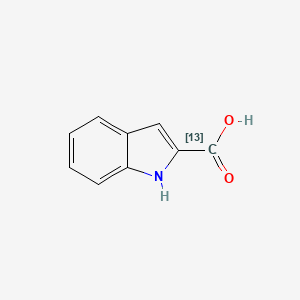

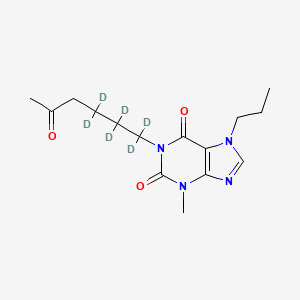

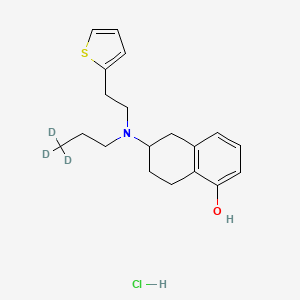

2-(2-Aminoethyl)benzoic acid hydrochloride is a chemical compound with the CAS Number: 102879-42-5 . It has a molecular weight of 201.65 and its IUPAC name is this compound . It is typically stored at room temperature and comes in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO2.ClH/c10-6-5-7-3-1-2-4-8(7)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H . The canonical SMILES representation is C1=CC=C(C(=C1)CCN)C(=O)O.Cl .Physical and Chemical Properties Analysis

This compound has a melting point of 191-194°C . It has a topological polar surface area of 63.3 Ų . The compound is also characterized by having 3 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications

Pharmaceutical Applications : Some derivatives of benzoic acid are explored for their potential in pharmaceutical applications, such as non-steroidal anti-inflammatory drugs and antibacterial activity. For example, 2-((2,6-Dichlorophenyl)amino)benzoic acid and its analogs have been studied for their polymorphism, which is crucial in drug development (Zhoujin et al., 2022).

Material Science and Electronics : Benzoic acid derivatives, including substituted benzoic acids like 2-aminobenzoic acid, have been used to dope polyaniline, an electrically conductive polymer. This doping can enhance the material’s properties, such as conductivity, which is significant in electronics and material science applications (Amarnath & Palaniappan, 2005).

Chemical Analysis and Quality Control : In chemical analysis, derivatives of benzoic acid, including 2-(2-Aminoethyl)benzoic acid hydrochloride, are often used as reference compounds. For instance, they are used in the detection of genotoxic impurities in pharmaceutical products, ensuring product safety and quality (Kavitapu et al., 2022).

Environmental Studies : Studies on benzoic acid derivatives are also relevant in environmental science, particularly in the degradation of pollutants. For example, research on the photodecomposition of chlorobenzoic acids provides insights into environmental remediation techniques (Crosby & Leitis, 1969).

Biochemical Research : Benzoic acid and its derivatives are also used in biochemical research to study molecular interactions and biochemical pathways. For example, benzoic acid 2-hydroxylase has been studied for its role in the biosynthesis of salicylic acid, a compound involved in plant defense mechanisms (León et al., 1995).

Toxicological Studies : Assessments of the toxicity of benzoic acid derivatives, including this compound, provide essential data for safety evaluations in various applications, such as food preservatives and pharmaceuticals (Gorokhova et al., 2020).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

2-(2-aminoethyl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-6-5-7-3-1-2-4-8(7)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENKFPBBHKVUPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662922 |

Source

|

| Record name | 2-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102879-42-5 |

Source

|

| Record name | 2-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-aminoethyl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.